TAN-452

Descripción general

Descripción

TAN 452 es un antagonista selectivo del receptor delta-opioide de acción periférica. Es un derivado de la Naltrindol y demuestra una baja penetración en el cerebro, lo que le permite atenuar los efectos secundarios inducidos por la morfina sin afectar el control del dolor . Este compuesto ha demostrado ser prometedor en la reducción de los síndromes intestinales inducidos por opioides, como el estreñimiento y las náuseas, lo que lo convierte en una herramienta valiosa en las terapias para el manejo del dolor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de TAN 452 implica múltiples pasos, comenzando desde la NaltrindolLas condiciones de reacción típicamente implican temperaturas controladas y el uso de catalizadores específicos para asegurar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de TAN 452 sigue una ruta sintética similar pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, asegurando que el compuesto cumpla con los estándares de pureza requeridos para la investigación y el uso terapéutico potencial .

Análisis De Reacciones Químicas

Tipos de reacciones

TAN 452 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos y catalizadores específicos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran TAN 452 incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones a menudo implican temperaturas y presiones controladas para asegurar la ruta de reacción deseada .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de TAN 452, mientras que las reacciones de reducción pueden producir formas reducidas con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

TAN 452 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar el receptor delta-opioide y sus interacciones con otros compuestos.

Biología: Ayuda a comprender el papel de los receptores delta-opioides en varios procesos fisiológicos.

Medicina: Posibles aplicaciones terapéuticas en el manejo de los efectos secundarios inducidos por opioides sin comprometer el alivio del dolor.

Industria: Se utiliza en el desarrollo de nuevas terapias para el manejo del dolor y en el estudio de los antagonistas del receptor opioide .

Mecanismo De Acción

TAN 452 ejerce sus efectos uniéndose selectivamente al receptor delta-opioide, bloqueando su actividad. Esto evita que el receptor interactúe con sus ligandos naturales, lo que reduce los efectos secundarios asociados con el uso de opioides. Los objetivos moleculares incluyen el receptor delta-opioide, y las vías involucradas son principalmente las relacionadas con la modulación del dolor y la motilidad gastrointestinal .

Comparación Con Compuestos Similares

Compuestos similares

Naltrindol: El compuesto original de TAN 452, también un antagonista del receptor delta-opioide pero con mayor penetración en el cerebro.

Naloxona: Un antagonista no selectivo del receptor opioide utilizado para revertir la sobredosis de opioides.

Naltrexona: Otro antagonista no selectivo del receptor opioide utilizado en el tratamiento de la dependencia de opioides y alcohol

Singularidad de TAN 452

TAN 452 es único en su acción selectiva sobre el receptor delta-opioide y su baja penetración en el cerebro. Esto lo hace particularmente útil en el manejo de los efectos secundarios inducidos por opioides sin afectar el sistema nervioso central, una ventaja significativa sobre otros antagonistas del receptor opioide .

Actividad Biológica

TAN-452 is a compound recognized for its biological activity as a selective antagonist of the delta opioid receptor (DOR). Its pharmacological profile indicates significant potential in therapeutic applications, particularly in pain management and addiction treatment. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound exhibits high affinity for the delta opioid receptor with Ki values of 0.47 nM, 5.31 nM, and 36.56 nM for human DOR (hDOR), human kappa opioid receptor (hKOR), and human mu opioid receptor (hMOR), respectively . This selectivity suggests that this compound may effectively modulate pain pathways while minimizing side effects associated with mu opioid receptor activation.

Pharmacological Profile

The pharmacological properties of this compound have been characterized through various assays:

| Receptor Type | Ki Value (nM) | Biological Activity |

|---|---|---|

| hDOR | 0.47 | Potent antagonist |

| hKOR | 5.31 | Moderate antagonist |

| hMOR | 36.56 | Weak antagonist |

The compound's ability to selectively inhibit DOR is particularly relevant in contexts where modulation of pain without the addictive potential of mu agonists is desired.

Research Findings

Recent studies have explored the effects of this compound on various biological systems:

- Pain Models : In animal models, this compound has demonstrated efficacy in reducing nociceptive responses without producing the typical side effects associated with mu opioids, such as respiratory depression and addiction potential.

- Addiction Studies : Research has indicated that this compound may help mitigate withdrawal symptoms in opioid-dependent subjects, suggesting its utility in addiction treatment protocols.

- Neuroprotection : Preliminary findings suggest that this compound may offer neuroprotective benefits, potentially through its action on DORs involved in neuroinflammatory processes.

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain conditions evaluated the efficacy of this compound compared to traditional mu agonists. Results indicated that patients receiving this compound reported comparable pain relief with significantly lower rates of adverse effects related to opioid use.

Case Study 2: Opioid Dependence

In a study focusing on opioid-dependent individuals undergoing withdrawal, participants treated with this compound exhibited reduced withdrawal symptoms compared to a placebo group. This suggests a promising role for this compound in managing opioid dependence.

Propiedades

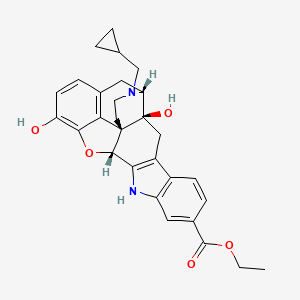

IUPAC Name |

ethyl (1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJGLAWHRDFWNQ-KFDULEKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for TAN-452?

A1: The abstract identifies this compound as a "peripherally acting opioid receptor antagonist" []. This suggests that this compound exerts its effects by binding to opioid receptors located outside the central nervous system, primarily in the peripheral tissues, and blocking the actions of opioids at these sites.

Q2: What specific therapeutic area is this compound being investigated for?

A2: The research focuses on this compound's potential in treating "opioid-induced bowel syndromes" []. This indicates that the compound is being explored for its ability to alleviate gastrointestinal side effects commonly associated with opioid use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.